N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide
Description
N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide: is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
Properties
IUPAC Name |
N-cyclopropyl-3,5-dimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)13(18)17-12-3-4-12/h11-12H,3-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQMVJLCZOPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the reaction of 3,5-dimethyl-1-adamantanecarboxylic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of N-cyclopropyl-3,5-dimethyl-1-adamantanamine.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Chemistry: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral or anticancer agent. The adamantane core is known to enhance the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide in biological systems involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the cyclopropyl group may enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.
Comparison with Similar Compounds
- N,N-Dimethyl-1-adamantanecarboxamide
- N-Methyl-1-adamantanecarboxamide
- 1-Adamantanecarboxamide
Uniqueness: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of the cyclopropyl group, which imparts additional rigidity and hydrophobicity to the molecule. This structural feature can enhance the compound’s interaction with biological targets and improve its stability compared to other adamantane derivatives.
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